molecular formula C15H12N6O4S B14719800 1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea CAS No. 6344-99-6

1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea

Cat. No.: B14719800
CAS No.: 6344-99-6
M. Wt: 372.4 g/mol
InChI Key: MSEWEKWTCRFOSN-ZAGBYUSBSA-N
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Description

1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea is a complex organic compound characterized by the presence of nitrophenyl groups and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea typically involves the condensation of 2-nitrobenzaldehyde with thiourea under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. The nitrophenyl groups can interact with biological macromolecules, leading to various biochemical effects. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea is unique due to its specific arrangement of nitrophenyl and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6344-99-6

Molecular Formula

C15H12N6O4S

Molecular Weight

372.4 g/mol

IUPAC Name

1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H12N6O4S/c22-20(23)13-7-3-1-5-11(13)9-16-18-15(26)19-17-10-12-6-2-4-8-14(12)21(24)25/h1-10H,(H2,18,19,26)/b16-9-,17-10+

InChI Key

MSEWEKWTCRFOSN-ZAGBYUSBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C\C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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